N-Methyltacrine

Description

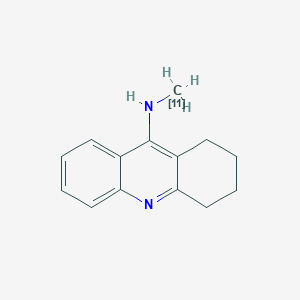

Structure

2D Structure

3D Structure

Properties

CAS No. |

136297-33-1 |

|---|---|

Molecular Formula |

C14H16N2 |

Molecular Weight |

211.29 g/mol |

IUPAC Name |

N-(111C)methyl-1,2,3,4-tetrahydroacridin-9-amine |

InChI |

InChI=1S/C14H16N2/c1-15-14-10-6-2-4-8-12(10)16-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3,(H,15,16)/i1-1 |

InChI Key |

OBXGPCSAPSCKID-BJUDXGSMSA-N |

SMILES |

CNC1=C2CCCCC2=NC3=CC=CC=C31 |

Isomeric SMILES |

[11CH3]NC1=C2CCCCC2=NC3=CC=CC=C31 |

Canonical SMILES |

CNC1=C2CCCCC2=NC3=CC=CC=C31 |

Synonyms |

1,2,3,4-tetrahydro-9-methylaminoacridine methyl-tacrine MTHA-N N-methyl-THA N-methyltacrine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Methyltacrine

Established Synthetic Pathways for N-Methyltacrine

The synthesis of this compound (also known as 1,2,3,4-tetrahydro-9-methylaminoacridine or MTHA) is typically achieved as a modification of the synthesis of tacrine (B349632) itself. The foundational structure, tacrine (9-amino-1,2,3,4-tetrahydroacridine), is first synthesized, commonly through the reaction of cyclohexanone (B45756) and 2-aminobenzonitrile (B23959) or similar precursors. plymouth.ac.uknih.gov One established method for preparing tacrine involves reacting cyclohexanone with 2-aminobenzoic acid in the presence of phosphorus oxychloride (POCl3). nih.gov Another approach achieves a 68% yield of tacrine, which is then purified and can be used as the starting material for subsequent derivatization. plymouth.ac.uk

Once tacrine is obtained, the N-methyl group is introduced. The primary amine at the 9-position of the tacrine molecule serves as a key site for this modification. acs.org The N-methylation is a standard procedure, often forming part of the synthesis of radiolabeled versions of the compound where a radioactive carbon-11 (B1219553) methyl group is introduced. mdpi.com In vitro studies have shown that this compound and its parent compound, tacrine, exhibit very similar inhibitory properties against acetylcholinesterase (AChE). mdpi.com

Advanced Strategies for this compound Analog Synthesis

The development of new therapeutic agents often relies on the synthesis of a wide range of analogs to explore structure-activity relationships. For tacrine and its N-methylated form, several advanced strategies have been employed to create diverse derivatives.

Palladium-Catalyzed Modification Approaches

Palladium-catalyzed cross-coupling reactions have emerged as a highly efficient method for the late-stage modification of the tacrine core, allowing for the direct conjugation of aryl groups to the 9-amino position. acs.orgnih.gov The Buchwald-Hartwig cross-coupling reaction is a prominent example of this approach. acs.org

This method involves treating tacrine with various aryl bromides or heterocyclic aryl bromides in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand like MePhos, and a base like potassium tert-butoxide (t-BuOK). acs.orgnih.gov The reaction is typically carried out in a solvent like dioxane at elevated temperatures. acs.org This strategy has been successfully used to synthesize a series of N-aryltacrine derivatives, demonstrating the power of palladium catalysis to form new carbon-nitrogen bonds efficiently. acs.orgnih.gov This direct modification of the tacrine molecule is considered a highly efficient route to obtaining a variety of derivatives compared to multi-step syntheses that start from intermediate structures. acs.org

| Catalyst System Component | Example | Role |

| Palladium Source | Pd(OAc)₂ | Catalyzes the C-N bond formation |

| Ligand | MePhos | Stabilizes the palladium catalyst and facilitates the reaction |

| Base | t-BuOK | Activates the amine for coupling |

| Solvent | Dioxane | Provides the reaction medium |

| Reactants | Tacrine, Aryl Bromide | Starting materials for the desired N-aryltacrine derivative |

This table summarizes typical components used in the Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction for tacrine derivatization. acs.orgnih.gov

Nucleophilic Substitution and Amidation Reactions for Tacrine Derivatives

Nucleophilic substitution and amidation reactions are fundamental and widely used methods for modifying the 9-amino group of tacrine. acs.org These reactions provide a direct pathway to introduce a variety of functional groups, leading to the creation of amides, and other derivatives.

One straightforward example is the acylation of tacrine to form an acetyl derivative. In this nucleophilic substitution, the lone pair of electrons on the primary amine of tacrine attacks the carbonyl carbon of acetyl chloride. plymouth.ac.uk A chloride ion is subsequently eliminated, resulting in the formation of a secondary amide, N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide (acetyl tacrine). plymouth.ac.uk This reaction yielded 37% of the desired product. plymouth.ac.uk

Similarly, amidotacrine derivatives can be synthesized through nucleophilic acyl substitution. researchgate.net More complex derivatives, such as tacrine-1,2,3-triazole compounds, also utilize nucleophilic substitution as a key step. In this synthesis, 9-chloro-1,2,3,4-tetrahydroacridine (B1265563) is first prepared, which then undergoes a nucleophilic substitution reaction to create an azide (B81097) intermediate, setting the stage for a subsequent "click chemistry" reaction. nih.gov

| Reaction Type | Reagents | Product Class | Yield | Reference |

| Nucleophilic Substitution | Tacrine, Acetyl Chloride | Secondary Amide (Acetyl tacrine) | 37% | plymouth.ac.uk |

| Nucleophilic Acyl Substitution | Tacrine ester intermediate, Methylamine | Amidotacrine | - | researchgate.net |

| Nucleophilic Substitution | 9-chloro-1,2,3,4-tetrahydroacridine, Azide source | Azide intermediate | - | nih.gov |

This table highlights examples of nucleophilic substitution and amidation reactions used to create tacrine derivatives.

Radiosynthesis of Labeled this compound Derivatives

The synthesis of radiolabeled compounds is essential for use as tracers in Positron Emission Tomography (PET) imaging, a powerful technique for visualizing and quantifying biochemical processes in vivo. This compound has been labeled with the positron-emitting radionuclide carbon-11 (¹¹C, half-life = 20.4 minutes). mdpi.comresearchgate.net

The radiosynthesis of [¹¹C]this compound ([¹¹C]MTHA) is achieved via N-methylation of the corresponding desmethyl precursor, which is tacrine itself. mdpi.comnih.gov The reaction typically involves using a radiolabeled methylating agent such as [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.govkyoto-u.ac.jp This nucleophilic attack by the 9-amino group of tacrine on the electrophilic [¹¹C]methyl group results in the desired radiotracer. nih.gov

While [¹¹C]MTHA was one of the early radioligands developed for imaging acetylcholinesterase, studies have indicated that it exhibits non-specific binding in the brain, potentially due to a lack of selectivity for AChE over butyrylcholinesterase (BuChE). nih.govpreprints.orgresearchgate.net Nevertheless, the radiosynthesis of [¹¹C]MTHA represents a key application of synthetic chemistry to produce tools for nuclear medicine. mdpi.comresearchgate.net Other tacrine derivatives have also been labeled with different radionuclides, including technetium-99m (⁹⁹ᵐTc) and gallium-68 (B1239309) (⁶⁸Ga), although these often involve attaching a chelating agent to the tacrine molecule, which can significantly alter its properties and ability to cross the blood-brain barrier. mdpi.comresearchgate.net

| Radiotracer | Precursor | Labeling Agent | Radionuclide | Reference |

| [¹¹C]this compound ([¹¹C]MTHA) | Tacrine | [¹¹C]Methyl Iodide | Carbon-11 | mdpi.comnih.gov |

| [¹¹C]this compound ([¹¹C]MTHA) | Tacrine | [¹¹C]Methyl Triflate | Carbon-11 | nih.govkyoto-u.ac.jp |

This table outlines the key components for the radiosynthesis of [¹¹C]this compound.

N-Methyl-D-Aspartate (NMDA) Receptor Interactions

N-Methyl-D-Aspartate (NMDA) receptors are a subtype of ionotropic glutamate (B1630785) receptors that play a vital role in normal brain function, including synaptic plasticity, learning, and memory. wikipedia.orgnih.gov However, their overactivation can lead to excitotoxicity, a process implicated in various neurodegenerative and psychiatric disorders, such as Alzheimer's disease (AD), epilepsy, and schizophrenia. wikipedia.orgnih.govfrontiersin.org

Research indicates that this compound, or derivatives structurally related to tacrine, can act as antagonists of NMDA receptors. nih.gov This antagonism is a key aspect of their potential neuroprotective effects, as it can help to mitigate the excessive influx of calcium ions that contributes to neuronal damage in conditions like AD. wikipedia.org For instance, studies have explored novel tacrine-based multi-target directed ligands that enhance cholinesterase inhibition and NMDA receptor antagonism for AD treatment. nih.gov The interaction with NMDA receptors is often considered alongside other mechanisms to improve therapeutic efficacy and safety. nih.gov

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are found in both the central and peripheral nervous systems, as well as in muscle and other tissues. wikipedia.org These receptors are involved in various physiological functions, including muscle contraction, signal transmission within the autonomic nervous system, and regulation of inflammatory processes. wikipedia.org

This compound and its related compounds have been investigated for their ability to interact with nAChRs. mdpi.com This interaction is significant because cholinergic dysfunction, characterized by a deficiency in acetylcholine, is a hallmark of certain neurodegenerative diseases, including AD. frontiersin.org Modulating nAChRs can help to restore cholinergic neurotransmission, thereby potentially improving cognitive functions. mdpi.com Studies on natural compounds interacting with nAChRs have shed light on the topography of ligand-binding sites and mechanisms of action, which can inform the design of novel drugs. mdpi.com

Multi-Target Directed Ligand (MTDL) Concepts in this compound Research

The concept of Multi-Target Directed Ligands (MTDLs) is a prominent strategy in drug discovery for complex diseases like Alzheimer's disease, which are characterized by multifactorial etiologies. mdpi.comnih.gov Rather than targeting a single biological pathway, MTDLs are designed as single chemical compounds capable of modulating multiple targets simultaneously, ideally with comparable affinities, to achieve superior efficacy and safety profiles through synergistic actions. nih.gov

This compound and its derivatives are often explored within the MTDL framework due to their ability to interact with several targets implicated in neurodegeneration. nih.govmdpi.com For example, novel tacrine-based compounds have been designed to simultaneously inhibit cholinesterases (like acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and antagonize NMDA receptors. nih.gov This dual-action approach aims to address both symptomatic relief (via cholinergic modulation) and neuroprotection (via NMDA antagonism). nih.govmdpi.com

Research in this area focuses on developing compounds that effectively reach the brain and simultaneously modulate multiple targets, aiming for greater effectiveness and safety than single-targeted drugs or drug combinations. mdpi.com The design of such molecules often involves combining distinct pharmacophores into a single hybrid compound, where each part retains its specific binding activity to different targets. mdpi.com

Investigational Biochemical Pathways

Beyond direct receptor interactions, this compound research also delves into its effects on various biochemical pathways relevant to neurodegenerative pathology.

Beta-Amyloid Aggregation Inhibition

The aggregation of beta-amyloid (Aβ) peptides into toxic oligomers and amyloid plaques is considered a key pathogenic event in Alzheimer's disease. nih.govmdpi.comfrontiersin.org Molecules that can interfere with this aggregation process are therefore considered potential therapeutic agents. nih.govfrontiersin.org

This compound and its derivatives have been investigated for their ability to inhibit Aβ aggregation. This inhibitory activity can occur through direct binding to Aβ peptides, preventing their self-assembly into neurotoxic forms. frontiersin.org Research findings often utilize techniques such as thioflavin T binding assays, electron microscopy, and nuclear magnetic resonance (NMR) studies to assess the compound's capacity to perturb fibrillar assembly and stabilize smaller, less toxic Aβ structures. nih.govfrontiersin.orgplos.org

Antioxidant Activity

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, plays a significant role in the progression of neurodegenerative diseases. mdpi.commdpi.comfrontiersin.org Antioxidant compounds can mitigate this damage by scavenging free radicals or enhancing endogenous antioxidant defense systems. mdpi.comajol.infonih.gov

This compound has shown promise in exhibiting antioxidant activity. nih.gov This property is crucial as it can help protect neurons from oxidative damage, a common feature in conditions like AD. mdpi.com Research in this area often involves evaluating the compound's ability to reduce lipid peroxidation, scavenge free radicals (e.g., using DPPH assays), or influence the activity of antioxidant enzymes. mdpi.comajol.infointeresjournals.orgnih.gov

Metal Ion Chelation

Dysregulation of metal ion homeostasis, particularly involving transition metals like copper (Cu), iron (Fe), and zinc (Zn), is implicated in the pathogenesis of neurodegenerative diseases. mdpi.comfrontiersin.org These metal ions can promote oxidative stress and facilitate the aggregation of amyloid-beta peptides. mdpi.comfrontiersin.org Metal chelating agents can bind to these excess metal ions, preventing their harmful effects and potentially aiding in their removal from the body. mdpi.com

This compound's investigational profile includes its potential for metal ion chelation. nih.gov By chelating with metal ions, the compound could help to restore metal homeostasis, reduce metal-induced oxidative stress, and inhibit metal-catalyzed Aβ aggregation. mdpi.comfrontiersin.orgnih.govtmrjournals.com Studies in this area may involve assessing the compound's binding affinity to various metal ions and its impact on metal-induced biochemical reactions. mdpi.comnih.govncsu.edu

Mechanism of Action

Cholinesterase Inhibition

This compound is a potent inhibitor of acetylcholinesterase (AChE). nih.govnih.gov By inhibiting AChE, it increases the levels of acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission. tandfonline.com The inhibitory activity of tacrine (B349632) derivatives against AChE is often evaluated using Ellman's method. acs.orgmdpi.com Research has shown that N-substituted tacrine derivatives can exhibit significant AChE inhibitory activity, with some analogs showing potency in the nanomolar range. nih.govacs.org For example, certain N-(pyridin-2-yl)- or N-(quinolin-2-yl)-tacrine derivatives have demonstrated better activity than N-phenyl or N-naphthyl tacrine analogs. acs.org

In addition to AChE, this compound and its derivatives also inhibit butyrylcholinesterase (BChE), another enzyme capable of hydrolyzing acetylcholine. nih.govnih.gov While tacrine itself is a more potent inhibitor of BChE than AChE, the selectivity of its derivatives can vary. nih.gov Some synthesized N-aryltacrine derivatives have shown moderate to good anti-BChE activity, while others have a negative effect. acs.org The inhibition of BChE is considered a potentially advantageous therapeutic strategy, particularly in later stages of some neurodegenerative diseases where BChE activity increases. nih.govmonash.edu

| Compound | Target Enzyme | IC50 Value | Reference |

| Tacrine | BChE (equine serum) | 14.26 ± 1.07 nM | nih.gov |

| Tacrine | AChE (electric eel) | 94.69 ± 4.88 nM | nih.gov |

| MTDL-201 | AChE | Not specified (nM range) | nih.gov |

| MTDL-208 | AChE | Not specified (nM range) | nih.gov |

| Melatonin-tacrine heterodimers | AChE | as low as 1.18 nM | nih.gov |

| Melatonin-tacrine heterodimers | BuChE | as low as 0.24 nM | nih.gov |

| Compound 4 (virtual screen hit) | BChE | 8.3 µM | nih.gov |

| Androst-4-en-3,7-dione | BChE | 1.55 mM | upenn.edu |

| Compound 16 (virtual screen hit) | huBuChE | 0.443 µM | monash.edu |

| Compound 53 (methylxanthine derivative) | AChE | 0.255 ± 0.016 µM | mdpi.com |

Acetylcholinesterase (AChE) Inhibition

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are enzymes that degrade monoamine neurotransmitters and are targets in the treatment of various neurological and psychiatric disorders. mdpi.comwikipedia.org Research has explored the potential of tacrine derivatives to inhibit MAO-A and MAO-B. mdpi.com Some polyamine analogs have been shown to be potent, reversible, and competitive MAO inhibitors. mdpi.com The ability of a compound to inhibit MAOs in addition to cholinesterases represents a multi-target approach that could be beneficial in complex diseases. nih.gov The inhibition of MAO can lead to an increase in cellular catecholamines, which may contribute to anti-inflammatory effects. nih.gov

Modulation of Amyloid-Beta (Aβ) Aggregation

The aggregation of amyloid-beta (Aβ) peptides into plaques is a hallmark of Alzheimer's disease. mdpi.com Tacrine and its derivatives have been investigated for their ability to interfere with this process. tandfonline.com It has been shown that AChE can accelerate the formation of Aβ fibrils, and inhibitors that bind to the peripheral anionic site (PAS) of AChE can block this effect. tandfonline.comacs.org Some tacrine-based hybrids have been specifically designed to inhibit both cholinesterases and Aβ aggregation. tandfonline.com For instance, tacrine-benzothiazole hybrids have demonstrated the ability to inhibit Aβ (1–42) aggregation. tandfonline.com Furthermore, N-methylated peptides have been developed as inhibitors of Aβ aggregation, acting by binding to the aggregating peptide and disrupting hydrogen bonding. nih.gov

Antioxidant Properties

Oxidative stress is implicated in the pathology of many neurodegenerative diseases. nih.gov Antioxidants can protect against oxidative damage by scavenging free radicals. nih.govnih.gov Some tacrine derivatives have been shown to possess neuroprotective actions against oxidative injury. nih.gov For example, a homodimer of tacrine linked by a cystamine (B1669676) structure exhibited neuroprotective effects against H2O2-induced oxidative stress. nih.gov The investigation of antioxidant properties is an important aspect of the preclinical evaluation of new neuroprotective compounds. ajol.inforesearchgate.net

Anti-inflammatory Effects

Chronic inflammation is another key factor in the development and progression of neurodegenerative disorders. nih.govharvard.edu Anti-inflammatory agents can modulate the immune response and reduce the production of pro-inflammatory cytokines. nih.govnih.gov The cholinergic system itself has anti-inflammatory properties, and cholinergic stimulation can decrease neuroinflammation. frontiersin.org MAO inhibitors have also been shown to have anti-inflammatory effects, partly by increasing catecholamine levels. nih.gov The potential anti-inflammatory effects of this compound and its derivatives are an area of ongoing research, as a compound with combined cholinesterase inhibitory, antioxidant, and anti-inflammatory properties would be a highly desirable multi-target agent. mdpi.commdpi.com

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Influence of N-Methyl Substitution on Binding Affinity and Selectivity

The 9-amino group of the tacrine (B349632) scaffold is a critical feature for its inhibitory activity against cholinesterases. This primary amine is fundamental to the molecule's ability to bind within the active site of AChE. Docking studies reveal that the quinoline (B57606) ring of tacrine engages in π-π stacking interactions with the aromatic residue of Tryptophan (Trp84) in the catalytic anionic site (CAS) of the enzyme. openmedicinalchemistryjournal.com The 9-amino group itself is positioned to form key interactions that anchor the ligand within the active site gorge.

Systematic structure-activity relationship (SAR) studies have explored the effects of modifying this 9-amino function. drugbank.comresearchgate.net While direct and extensive data on N-methyltacrine is limited in publicly accessible literature, the principles of SAR allow for well-grounded inferences. The substitution of one or both hydrogen atoms on the 9-amino group with a methyl group would introduce steric bulk. This alteration could disrupt the precise fit of the molecule within the narrow gorge of the AChE active site, potentially weakening the key binding interactions.

Furthermore, N-methylation alters the electronic properties and hydrogen-bonding capacity of the amino group. A primary amine can act as a hydrogen bond donor, a crucial function for interaction with specific residues in the enzyme's active site. Converting it to a secondary (N-methyl) or tertiary (N,N-dimethyl) amine changes this capability, which can lead to a significant reduction in binding affinity. Therefore, any substitution on the 9-amino group, including methylation, is expected to have a profound impact on the molecule's inhibitory potency and selectivity profile against AChE and BChE. drugbank.comresearchgate.net

Impact of Core Modifications on Biological Activity

Modifications to the fundamental 1,2,3,4-tetrahydroacridine (B1593851) core of tacrine have led to the development of novel derivatives with varied biological activities. These modifications often involve creating hybrid molecules or dimers to engage with multiple targets or improve binding affinity.

One significant strategy involves the creation of homodimers and heterodimers. For instance, bis(7)-tacrine, a homodimer where two tacrine units are linked by a heptamethylene chain, has demonstrated potent cholinesterase inhibition. nih.gov Another approach is the synthesis of tacrine-squaramide derivatives, which links tacrine moieties through a squaramide linker. nih.gov These dimeric structures are often designed to span both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE, which can lead to enhanced inhibitory activity. openmedicinalchemistryjournal.com The ability of these larger molecules to interact simultaneously with both sites may also interfere with the role of AChE in the aggregation of amyloid-beta peptides, a key pathological feature of Alzheimer's disease. nih.gov

Another avenue of core modification is the development of tacrine-based hybrids, where the tacrine scaffold is combined with another pharmacologically active molecule. Examples include tacrine-trolox and tacrine-tryptoline hybrids. openmedicinalchemistryjournal.com These designs aim to combine the cholinesterase inhibitory action of tacrine with the antioxidant or other neuroprotective properties of the partner molecule, creating a multi-target-directed ligand. openmedicinalchemistryjournal.com Such core modifications can fundamentally alter the biological profile of the parent compound, converting it from a singular cholinesterase inhibitor into a multifunctional agent.

Systematic Exploration of Substituent Effects on Tacrine Analogs

The systematic placement of various substituents on the aromatic ring of the tacrine nucleus has been a fruitful strategy for modulating its pharmacological properties. Quantitative structure-activity relationship (QSAR) and comparative molecular field analysis (CoMFA) studies have provided detailed insights into these effects. drugbank.comresearchgate.netacs.org

Research has shown that the electronic character of substituents plays a crucial role. Electron-withdrawing groups, such as chloro or bromo, particularly at the 6-position, tend to enhance inhibitory potency. nih.govacs.org For example, 6-chlorotacrine (6-Cl-THA) is a well-studied analog with potent AChE inhibitory activity. nih.gov Conversely, placing bulky substituents at the 7-position often results in a detrimental steric effect, reducing the compound's activity. researchgate.netacs.org An exception is the 7-methoxy group, which has led to the development of 7-methoxytacrine (7-MEOTA), an analog with a potentially improved therapeutic profile. nih.gov

The inhibitory activity of various tacrine analogs highlights these SAR trends. The data below illustrates the impact of different substitution patterns on the inhibition of human acetylcholinesterase (hAChE).

Data derived from a study on novel tacrine derivatives. bioworld.com

These systematic studies demonstrate that even minor modifications to the tacrine scaffold can lead to significant changes in biological activity. The favorable effect of electron-attracting substituents at the 6-position and the negative steric influence at the 7-position are key guiding principles in the design of new, more potent tacrine analogs. researchgate.netacs.org

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations on N-Methyltacrine Conformations

Density Functional Theory (DFT) calculations are quantum mechanical methods used to investigate the electronic structure and properties of molecules, including their preferred conformations. DFT can provide highly accurate descriptions of molecular geometries, vibrational frequencies, and electronic distributions nih.govnih.gov. For compounds like this compound, DFT calculations are essential for understanding the various stable three-dimensional arrangements (conformations) the molecule can adopt. These conformational preferences are critical as they directly influence how the molecule interacts with its biological targets. By mapping the energy landscape of this compound, DFT helps identify the most energetically favorable conformers, which are often the biologically active forms. Such calculations can reveal subtle structural differences that impact binding affinity and selectivity nih.gov.

Molecular Docking Studies with Target Enzymes and Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a protein target, aiming to predict the strength of the association or binding affinity. Tacrine (B349632), the parent compound of this compound, is a known reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the cholinergic system. Molecular docking studies for this compound would typically focus on these cholinesterases to understand its inhibitory potential. Beyond cholinesterases, computational studies also explore interactions with other receptors implicated in neurodegenerative diseases, such as N-methyl-D-aspartate (NMDA) receptors, which are significant targets in the central nervous system.

Molecular docking provides insights into the specific interactions between this compound and its target enzymes or receptors. This includes identifying key amino acid residues in the active site of the enzyme that form hydrogen bonds, hydrophobic interactions, or electrostatic contacts with the ligand. Characterization of the enzyme-ligand complex involves analyzing the binding pose, the relative orientation of this compound within the active site, and the formation of specific molecular bonds. For instance, studies on acetylcholinesterase inhibitors often highlight interactions with residues in the catalytic anionic site and peripheral anionic site of AChE. These detailed insights help in understanding the molecular basis of the compound's activity and can guide modifications to enhance specificity or potency.

Following molecular docking, binding energy calculations quantify the strength of the predicted interaction between this compound and its target. These calculations, often expressed in terms of binding free energy (e.g., kcal/mol), provide a numerical estimate of how strongly the ligand is expected to bind to the protein. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently employed to refine docking scores and provide more accurate binding free energy predictions. A lower (more negative) binding energy typically indicates a stronger and more favorable interaction. These calculations are crucial for ranking potential drug candidates and prioritizing compounds for further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR models can be developed by correlating various molecular descriptors (e.g., physicochemical properties, structural features) with their observed biological activities (e.g., enzyme inhibition potency). These models enable the prediction of the activity of new, unsynthesized compounds based solely on their chemical structure, thereby accelerating the lead optimization process in drug discovery. QSAR can help identify which structural features of this compound are most critical for its activity, guiding the design of more potent and selective analogs.

In Silico Prediction of Molecular Interactions and Blood-Brain Barrier Penetration

For compounds targeting the central nervous system (CNS), such as this compound, predicting their ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that restricts the passage of most molecules from the bloodstream into the brain. In silico models for BBB penetration utilize various molecular descriptors to predict permeability, including molecular weight (MW), lipophilicity (logP), hydrogen bond donors (HBDs), hydrogen bond acceptors (HBAs), and polar surface area (PSA). Compounds with a molecular weight generally below 400-500 Daltons, a computed logarithmic partition coefficient (ClogP) typically less than 5, fewer than 7 hydrogen bond acceptors, and fewer than 3 hydrogen bond donors are often favored for brain permeation. In silico prediction methods, including machine learning models, are developed to quantify the likelihood of BBB penetration, allowing for early screening of compounds and reducing the risk of late-stage failures in drug development. These predictions are crucial for designing this compound analogs with improved brain bioavailability.

Compound Names and PubChem CIDs

While a direct PubChem CID for "this compound" was not found in the search results, its parent compound, Tacrine, is well-documented. The following table lists the relevant compounds and their corresponding PubChem CIDs or classifications.

Enzyme Kinetics and Inhibition Mechanism Characterization

Determination of Inhibition Constants (e.g., IC50, Ki)

The potency of an inhibitor is quantitatively described by its inhibition constants. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. The inhibition constant (Ki), however, is a more absolute measure of the binding affinity between the inhibitor and the enzyme.

For the parent compound, tacrine (B349632), these constants have been determined for its primary targets: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Kinetic studies have shown that tacrine inhibits both of these enzymes in a concentration-dependent manner. nih.gov The calculated IC50 value for tacrine against snake venom AChE was 31 nM, and against human serum BChE, it was 25.6 nM. nih.gov Further analysis yielded a Ki value of 13 nM for venom AChE and 12 nM for serum BChE, indicating a high affinity for both enzymes. nih.gov

| Enzyme | Source | IC50 (nM) | Ki (nM) |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Snake Venom (Bungarus sindanus) | 31 | 13 |

| Butyrylcholinesterase (BChE) | Human Serum | 25.6 | 12 |

Elucidation of Kinetic Mechanisms (e.g., Competitive, Partial Reversible, Mixed-Type)

Understanding the kinetic mechanism of inhibition provides insight into how a compound interacts with an enzyme and its substrate. Kinetic analyses for tacrine have revealed a mixed-type inhibition mechanism for both AChE and BChE. nih.gov

A mixed-type inhibitor can bind to both the free enzyme (E) and the enzyme-substrate (ES) complex, though with different affinities. nih.gov This mechanism is characterized by a decrease in the maximum reaction rate (Vmax) and an increase in the Michaelis constant (Km), which is the substrate concentration at which the reaction rate is half of Vmax. nih.gov This dual interaction suggests that the inhibitor interferes not only with substrate binding but also with the catalytic conversion of the substrate to the product. Such a mechanism is often indicative of the inhibitor binding to a site on the enzyme that is distinct from the active site but influences its conformation and catalytic activity, or binding to a site that overlaps with the active site.

Steady-State and Pre-Steady-State Kinetic Analyses

Steady-state kinetics, the analysis of reaction rates when the concentration of the enzyme-substrate complex is relatively constant, is the standard approach for determining parameters like Km, Vmax, and Ki. The data for tacrine's inhibition constants and mechanism were derived from such analyses, typically involving Michaelis-Menten plots or their linear transformations like the Lineweaver-Burk plot. nih.gov

Pre-steady-state kinetic analysis, in contrast, investigates the initial moments of an enzymatic reaction, typically in the millisecond timeframe, before the steady state is reached. This technique allows for the examination of individual steps in the catalytic cycle, such as substrate binding, conformational changes, and product release. It can provide detailed information about the rates of these intermediate steps. While highly informative for elucidating the complete reaction pathway, specific pre-steady-state kinetic studies for N-Methyltacrine or its parent compound tacrine are not detailed in the available research.

Allosteric Modulation Studies

Allosteric modulators bind to a site on an enzyme that is distinct from the active site (an allosteric site) to induce a conformational change that alters the enzyme's activity. youtube.com In the context of cholinesterases, the peripheral anionic site (PAS) is a known allosteric site. Inhibitors that bind to the PAS can modulate the binding of substrates to the catalytic active site (CAS). Some dual-binding site inhibitors have been developed to interact with both the CAS and PAS of AChE simultaneously. nih.gov

While the mixed-type inhibition mechanism of tacrine could suggest interaction with an allosteric site, specific studies characterizing this compound as a definitive allosteric modulator are not presently available. Such studies would involve experiments designed to demonstrate binding to a secondary site and the subsequent modulation of substrate affinity or catalytic efficacy.

Product Inhibition Kinetics

Product inhibition occurs when the product of an enzymatic reaction binds to the enzyme and inhibits its activity. Analyzing this type of inhibition is a crucial tool for understanding the sequence of substrate binding and product release in multi-substrate reactions. nih.gov For instance, in a methylation reaction, determining whether the methylated product competes with the substrate or the methyl-group donor can elucidate the order of binding. researchgate.net

For the reaction catalyzed by cholinesterases, the products are choline (B1196258) and an acid (e.g., acetic acid). Studies of product inhibition would involve adding known concentrations of these products to the reaction and observing their effect on the enzyme's kinetics. This can help to fully characterize the reaction mechanism. However, specific studies detailing the product inhibition kinetics for reactions inhibited by this compound have not been reported.

In Vitro Biochemical and Cell Based Assay Methodologies

Cholinesterase Inhibition Assays

The primary mechanism of action for N-Methyltacrine, a derivative of tacrine (B349632), is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The most common in vitro method to determine the inhibitory potency of compounds like this compound is the spectrophotometric method developed by Ellman. mjcce.org.mk

This assay relies on the hydrolysis of acetylthiocholine (B1193921) iodide (for AChE) or butyrylthiocholine (B1199683) chloride (for BChE) by the respective enzyme. The reaction produces thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at a wavelength of 412 nm, and the presence of an inhibitor reduces this rate.

Research findings indicate that this compound (also referred to as N-methyl-THA) and its parent compound, tacrine (THA), exhibit very similar inhibitory properties against acetylcholinesterase (AChE). mdpi.com This suggests that the addition of a methyl group to the 9-amino position does not significantly alter its interaction with the active site of AChE. Studies on tacrine and its derivatives have shown potent, reversible inhibition of AChE. For instance, a Schiff base derivative of tacrine demonstrated an IC₅₀ value of 22.1 ± 1.11 nM against AChE, while tacrine itself had an IC₅₀ of 34.1 nM in the same study. mjcce.org.mk The inhibitory constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme, is also determined from these assays.

| Compound | Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Tacrine | AChE | 34.1 | mjcce.org.mk |

| Tacrine Schiff Base Derivative (3a) | AChE | 22.1 ± 1.11 | mjcce.org.mk |

| Tacrine | Human Brain AChE | 530 ± 110 | d-nb.info |

| Bis-tacrine | Human Brain AChE | 0.0298 ± 0.0094 | d-nb.info |

| Bis-tacrine | Human Serum BuChE | 0.0182 ± 0.0049 | d-nb.info |

Receptor Binding Assays

To characterize the selectivity of a compound and identify potential off-target effects, receptor binding assays are employed. These assays measure the affinity of a compound for a variety of neurotransmitter receptors. For a centrally active agent like this compound, binding to muscarinic and nicotinic acetylcholine (B1216132) receptors is of particular interest.

The standard methodology for these assays involves the use of radiolabeled ligands that are known to bind specifically to the receptor of interest. For example, [³H]N-methylscopolamine ([³H]NMS) is a commonly used radioligand for muscarinic receptors. ics.org The assay is typically performed using membrane preparations from tissues rich in the target receptor or from cell lines engineered to express a specific receptor subtype (e.g., M1-M5 muscarinic receptors). guidetopharmacology.orgwikipedia.org The test compound is incubated with the membrane preparation and the radioligand. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated, which indicates the compound's binding affinity for the receptor. ics.org

Studies on the parent compound, tacrine, have shown that at concentrations up to 1 µM, it does not display any significant affinity for several major receptor types, including α1, α2, and β-adrenoceptors, D-2 dopamine (B1211576) receptors, S-1a and S-2 serotonin (B10506) receptors, or muscarinic receptors. nih.gov Furthermore, while this compound has been labeled with carbon-11 (B1219553) ([¹¹C]MTHA) for use in positron emission tomography (PET) imaging, its non-specific binding observed in brain imaging has been attributed to its lack of selectivity between AChE and butyrylcholinesterase (BuChE), rather than binding to other neurotransmitter receptors. mdpi.comnih.gov This suggests that the primary targets of this compound are the cholinesterase enzymes, with minimal interaction with the tested non-cholinergic receptors.

| Receptor Target | Binding Affinity (Ki or IC₅₀) | Finding | Reference |

|---|---|---|---|

| Muscarinic Receptors | > 1 µM | No significant affinity | nih.gov |

| Alpha-1 Adrenoceptors | > 1 µM | No significant affinity | nih.gov |

| Alpha-2 Adrenoceptors | > 1 µM | No significant affinity | nih.gov |

| Beta-Adrenoceptors | > 1 µM | No significant affinity | nih.gov |

| Dopamine D-2 Receptors | > 1 µM | No significant affinity | nih.gov |

| Serotonin S-1a Receptors | > 1 µM | No significant affinity | nih.gov |

| Serotonin S-2 Receptors | > 1 µM | No significant affinity | nih.gov |

Cell-Based Assays for Neuroprotective Activity

Cell-based assays are crucial for evaluating the potential of a compound to protect neurons from various insults, which is a key therapeutic strategy for neurodegenerative diseases. These assays typically involve exposing cultured neuronal cells to a neurotoxin and then assessing the ability of the test compound to prevent cell death.

Commonly used neuronal cell lines include human neuroblastoma SH-SY5Y cells or primary cortical neurons. biorxiv.orgnih.gov Neurotoxicity can be induced by a variety of agents, such as glutamate (B1630785), which causes excitotoxicity, or amyloid-beta (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease. nih.gov Oxidative stress, induced by agents like hydrogen peroxide, is another common model of neuronal damage. frontiersin.orgnih.gov

The neuroprotective effect is quantified by measuring cell viability, often using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by measuring the release of lactate (B86563) dehydrogenase (LDH), an enzyme that leaks from damaged cells. Other endpoints can include the measurement of apoptotic markers like caspases or assessing changes in neuronal morphology. frontiersin.org

While direct studies on the neuroprotective activity of this compound are limited in the reviewed literature, research on related compounds provides insight. For example, bis(7)-tacrine, a dimeric derivative of tacrine, has been shown to protect cultured cortical neurons from cell death induced by glutamate and Aβ. nih.gov This neuroprotective effect was linked to the inhibition of nitric oxide synthase, indicating a mechanism beyond just cholinesterase inhibition. nih.gov These findings suggest that tacrine-based compounds may possess neuroprotective properties, and similar cell-based assays would be essential to specifically determine the neuroprotective potential of this compound.

| Assay Parameter | Methodology | Purpose |

|---|---|---|

| Cell Model | Primary cortical neurons, SH-SY5Y neuroblastoma cells | Provides a relevant in vitro system to model neuronal responses. |

| Neurotoxic Insult | Glutamate, Amyloid-beta (Aβ) peptides, Hydrogen Peroxide (H₂O₂) | To mimic pathological conditions like excitotoxicity, amyloid pathology, and oxidative stress. nih.govmdpi.com |

| Viability/Cytotoxicity Measurement | MTT assay, LDH release assay | To quantify the extent of cell death and the protective effect of the test compound. |

| Mechanism of Action | Measurement of apoptosis markers (e.g., caspases), nitric oxide synthase activity, or markers of oxidative stress. | To elucidate the pathways through which the compound exerts its neuroprotective effects. nih.govnih.gov |

Metabolic Stability Studies in Microsomal Systems

Metabolic stability is a critical parameter in drug discovery, as it determines the half-life and clearance of a compound in the body. In vitro metabolic stability is commonly assessed using liver microsomal systems. if-pan.krakow.plnih.gov Microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govmdpi.com

The standard assay involves incubating the test compound (e.g., this compound) with liver microsomes from different species (commonly human, rat, and mouse) at 37°C. The reaction is initiated by adding a cofactor, typically NADPH, which is essential for the activity of most CYP enzymes. if-pan.krakow.pl Samples are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), and the reaction is stopped by adding a solvent like acetonitrile. The concentration of the remaining parent compound is then quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

From the rate of disappearance of the parent compound, two key parameters are calculated: the in vitro half-life (t₁/₂) and the intrinsic clearance (CLint). if-pan.krakow.plsrce.hr A short half-life and high clearance indicate that the compound is rapidly metabolized, which may limit its duration of action in vivo. These studies can also help identify the major CYP enzymes responsible for the metabolism by using specific chemical inhibitors or recombinant human CYP enzymes. For example, the metabolism of tacrine is known to be mediated by CYP2D6 and CYP3A4. nih.govmdpi.com

While specific metabolic stability data for this compound in liver microsomes was not detailed in the provided search results, studies on its parent compound, tacrine, have shown that its biotransformation leads to hydroxylated metabolites. researchgate.net In vitro studies using rat brain homogenate indicated that the metabolism of tacrine in the brain is minimal. mdpi.com

| Parameter | Typical Condition/Value | Purpose |

|---|---|---|

| Test System | Human, Rat, or Mouse Liver Microsomes | To assess species differences in metabolism. srce.hr |

| Protein Concentration | 0.5 - 1.0 mg/mL | To provide a sufficient amount of metabolic enzymes. if-pan.krakow.pl |

| Test Compound Concentration | ~1 µM | A standard concentration for screening purposes. if-pan.krakow.pl |

| Cofactor | NADPH (typically 1 mM) | To initiate and sustain Phase I metabolic reactions. if-pan.krakow.pl |

| Incubation Time | 0 to 60 minutes (or longer) | To measure the rate of compound depletion over time. |

| Analysis Method | LC-MS/MS | For sensitive and specific quantification of the parent compound. |

| Calculated Parameters | In vitro half-life (t₁/₂), Intrinsic Clearance (CLint) | To predict in vivo metabolic clearance and bioavailability. if-pan.krakow.plsrce.hr |

Radiopharmaceutical Chemistry and Imaging Applications in Preclinical Research

Radiosynthesis and Precursor Chemistry of N-[11C]Methyltacrine and Related Tracers

The radiosynthesis of N-[11C]Methyltacrine, also known as 1,2,3,4-tetrahydro-9-[11C]methylaminoacridine ([11C]MTHA), is achieved through the carbon-11 (B1219553) labeling of a close derivative of tacrine (B349632) (THA). nih.gov The process involves a nucleophilic attack reaction where the precursor, tacrine (1,2,3,4-tetrahydro-9-amino-acridine), is methylated using a [11C]methylating agent. mdpi.comnih.govresearchgate.netresearchgate.net One of the first reported syntheses utilized [11C]methyl iodide for this purpose. mdpi.comnih.gov This radiolabeling strategy is a common approach in radiopharmaceutical chemistry for producing positron emission tomography (PET) tracers. unispital-basel.chulisboa.pt The precursor, tacrine, and its N-methylated derivative, N-Methyltacrine, demonstrate very similar inhibitory properties against acetylcholinesterase (AChE) in vitro. mdpi.com

The synthesis scheme for N-[11C]Methyltacrine typically involves the reaction of tacrine with a carbon-11 labeled methyl source, resulting in the final radiotracer ready for purification and use in imaging studies. mdpi.comnih.govresearchgate.net

In Vivo Imaging Studies for Cholinesterase Mapping in Animal Models

In vivo imaging techniques are critical in preclinical research for studying biological processes non-invasively in animal models. nih.govnih.gov Such studies allow for the longitudinal tracking of radiotracer distribution and target engagement. frontiersin.org

Positron Emission Tomography (PET) has been employed to investigate the in vivo binding sites of this compound in the brain of animal models. nih.gov PET is a sensitive molecular imaging modality that provides functional information by detecting radiation from an injected radiotracer, such as a carbon-11 labeled compound. cuh.nhs.ukwiadlek.pl Early preclinical PET experiments with N-[11C]Methyltacrine were conducted in non-human primates, specifically baboons, to study its cerebral binding characteristics. nih.gov

The PET studies revealed that the distribution of N-[11C]Methyltacrine in the baboon brain was rather diffuse throughout the gray matter. nih.gov However, a regionally heterogeneous distribution was observed, with higher concentrations of the radiotracer accumulating in the cortex and basal ganglia compared to the cerebellum. nih.gov Furthermore, the binding was shown to be displaceable; administration of non-radioactive ("cold") tacrine resulted in a 50% displacement of the bound [11C]MTHA, suggesting that the radiotracer binds to sites that are also recognized by the parent compound, tacrine. nih.gov Despite these findings, the distribution pattern of [11C]methyl-tacrine did not strongly correlate with the known densities of brain AChE, an issue attributed to non-specific binding. imrpress.comtandfonline.com

The table below summarizes the relative biodistribution of N-[11C]Methyltacrine in the brains of preclinical animal models as reported in PET imaging studies.

| Brain Region | Relative Tracer Concentration | Reference |

| Cortex | High | nih.gov |

| Basal Ganglia | High | nih.gov |

| Cerebellum | Low | nih.gov |

| Gray Matter | Diffuse | nih.gov |

Selectivity and Specificity Characterization of Radiotracers

A critical aspect of a PET radiotracer's utility is its selectivity and specificity for its intended biological target. mdpi.com For N-[11C]Methyltacrine, the primary target is acetylcholinesterase (AChE). nih.gov However, research has indicated that N-[11C]Methyltacrine exhibits significant limitations in this regard. mdpi.comnih.govresearchgate.net

Studies have consistently reported that the tracer suffers from non-specific binding in brain regions. mdpi.comnih.govtandfonline.com This non-specific binding is a major confounding factor, as it means the observed signal is not solely representative of the target density. The issue is largely attributed to the compound's lack of selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), another enzyme that can hydrolyze acetylcholine (B1216132). mdpi.comnih.govresearchgate.netresearchgate.net This low selectivity means the radiotracer binds to both enzymes, complicating the interpretation of imaging data intended to map AChE specifically. researchgate.net Consequently, the in vivo distribution of N-[11C]Methyltacrine does not accurately correlate with the established regional distribution of AChE in the brain. imrpress.comtandfonline.com These characteristics have led to N-[11C]Methyltacrine being largely supplanted by more selective radiotracers in cholinesterase imaging research. e-century.us

Advanced Methodologies in N Methyltacrine Research

X-ray Crystallography of Enzyme-N-Methyltacrine Complexes

X-ray crystallography is a pivotal technique for elucidating the three-dimensional structure of N-Methyltacrine when bound to its enzyme targets, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). numberanalytics.comnih.govlibretexts.org These studies reveal the precise atomic-level interactions that govern the binding affinity and selectivity of the inhibitor.

By analyzing the crystal structures of enzyme-ligand complexes, researchers can visualize how the tacrine (B349632) scaffold orients itself within the deep and narrow active-site gorge of cholinesterases. mdpi.comacs.orgnih.gov For instance, studies on complexes of tacrine derivatives with Torpedo californica acetylcholinesterase (TcAChE) show that the tacrine moiety binds at the base of the gorge, in the catalytic anionic site (CAS). acs.org The protonated nitrogen of the tacrine ring system is often observed forming a crucial hydrogen bond with the main-chain carbonyl oxygen of a histidine residue (His440 in TcAChE), an interaction that contributes significantly to ligand affinity. acs.org

The planar acridine (B1665455) ring of the tacrine scaffold engages in sandwich-type π-π stacking interactions with aromatic residues in the active site, such as Trp84 and Phe330 in TcAChE. acs.org These interactions are fundamental to the anchoring of the inhibitor. The resolution of these crystal structures provides a static snapshot that is invaluable for structure-based drug design, allowing for the rational modification of the this compound scaffold to enhance binding or alter selectivity. nih.govfrontiersin.org For example, the structure of mouse AChE complexed with a gorge-spanning ligand containing a tacrine moiety revealed inhibitor-induced conformational changes in the enzyme, highlighting the dynamic nature of the protein in response to ligand binding. acs.org

Table 1: Representative X-ray Crystal Structures of Tacrine Derivatives in Complex with Cholinesterases This table is interactive. Click on the PDB ID to view the structure in the Protein Data Bank.

| PDB ID | Enzyme | Ligand | Resolution (Å) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| 1ODC | T. californica AChE | Bis(5)-tacrine | 2.80 | Trp84, Phe330, Tyr334, His440 | acs.org |

| 1ODG | T. californica AChE | Bis(7)-tacrine | 2.70 | Tyr70, Trp84, Trp279, Phe330, His440 | acs.org |

| 2HA3 | Mouse AChE | Choline (B1196258) | 2.50 | Trp86, Phe337, Tyr341 | rcsb.org |

| 6F2C | Human BChE | Propidium | 2.30 | Trp82, Tyr332 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Ligand Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the conformational preferences and dynamic behavior of this compound in solution. mdpi.comrsc.org Unlike crystallography, which provides a solid-state structure, NMR offers insights into the ensemble of conformations that exist in a liquid state, which is more representative of the physiological environment. nih.gov

Techniques such as 1D ¹H NMR and 2D experiments (e.g., COSY, TOCSY, and NOESY) are employed to assign proton signals and establish through-bond and through-space connectivities. mdpi.commdpi.com The Nuclear Overhauser Effect (NOE) is particularly powerful, as it provides information about inter-proton distances, allowing for the reconstruction of the molecule's three-dimensional shape and the relative orientation of its constituent parts. wikipedia.org

For molecules with restricted bond rotation, such as certain tacrine derivatives, temperature-dependent NMR spectroscopy can be used to study the interconversion between different rotamers (conformational isomers). beilstein-journals.org The presence of distinct sets of signals at lower temperatures that coalesce into a single set at higher temperatures allows for the calculation of the energy barrier for rotation. beilstein-journals.orgcopernicus.org This analysis is critical for understanding the molecule's flexibility, as a pre-organized, rigid conformation that matches the binding site often leads to higher affinity. copernicus.org ¹H and ¹³C chemical shifts are sensitive to the local electronic environment and can provide further clues about the ligand's conformation and potential intermolecular interactions. wikipedia.orgnih.govnih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for Tacrine This table is interactive and displays predicted data for the parent compound, tacrine, as a reference for this compound studies.

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons | 7.5 - 8.2 | m | Protons on the acridine ring system. |

| NH Proton | ~4.5 | s (broad) | The chemical shift is solvent-dependent. |

| Aliphatic Protons (CH₂) | 1.7 - 3.1 | m | Complex splitting due to non-equivalence in the tetrahydroacridine ring. plymouth.ac.uk |

Mass Spectrometry-Based Approaches for Interaction Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to confirm the identity, purity, and molecular weight of this compound and its derivatives. mdpi.comppm.edu.pl More advanced MS-based approaches are also utilized to investigate its interactions with biological targets. youtube.comnih.gov

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides precise mass measurements, which are used to confirm the elemental composition of newly synthesized compounds. mdpi.commdpi.com In interaction studies, MS can be used to detect the formation of non-covalent complexes between this compound and its target enzyme. Techniques like Electrospray Ionization (ESI) are gentle enough to keep these complexes intact during their transfer into the gas phase for analysis.

Furthermore, MS is instrumental in studying the bioactivation of tacrine-based compounds. researchgate.net Some tacrine derivatives can be metabolized into reactive intermediates that form covalent adducts with proteins. researchgate.net MS analysis of the incubated protein can identify a mass shift corresponding to the addition of the metabolite, confirming the covalent interaction and helping to elucidate the mechanism of action or potential toxicity pathways. For example, analysis of adducts by MS has been used to identify a two-step bioactivation mechanism for tacrine involving hydroxylation followed by oxidation to a reactive quinone methide. researchgate.net

Table 3: Mass Spectrometry Data for Tacrine and Derivatives This interactive table shows typical mass spectrometry data used for characterization.

| Compound | Ionization Method | Calculated Mass (m/z) | Observed Mass [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| Tacrine | APCI | 198.26 | 198 | plymouth.ac.uk |

| Acetyl Tacrine | MS | 240.31 | 240 | plymouth.ac.uk |

| 7-OH Tacrine-Mercaptoethanol Adduct | MS | 289.38 | 290 | researchgate.net |

Fragment-Based Drug Discovery Concepts Applied to Tacrine Scaffolds

Fragment-Based Drug Discovery (FBDD) is a modern strategy for identifying lead compounds by screening libraries of small, low-complexity molecules, or "fragments." frontiersin.orgdrugdiscoverychemistry.com This approach has been applied conceptually to the development of novel agents based on the tacrine scaffold. The tacrine core itself can be considered an ideal starting point or fragment due to its high ligand efficiency and established binding mode. researchgate.net

The principles of FBDD involve identifying low-affinity fragments that bind to a biological target and then optimizing these hits through chemical elaboration to create more potent, high-affinity ligands. frontiersin.orgndpublisher.in In the context of this compound, the tacrine scaffold can be decorated with different chemical fragments to target specific subsites within the cholinesterase active site or to confer additional functionalities, such as interacting with the peripheral anionic site (PAS). researchgate.netndpublisher.inresearchgate.net This "fragment growing" or "fragment linking" approach has led to the design of dual-binding site inhibitors and multi-target-directed ligands (MTDLs) with improved potency and selectivity. ndpublisher.inmdpi.com

FBDD often follows the "Rule of Three," which suggests ideal fragments should have a molecular weight under 300 Da, no more than 3 hydrogen bond donors and acceptors, and a lipophilicity (cLogP) of 3 or less. frontiersin.org While tacrine itself exceeds some of these parameters, the underlying concept of using structurally simple building blocks to explore chemical space and optimize interactions is a guiding principle in the evolution of next-generation tacrine-based inhibitors. rsc.orgrsc.org The strategy emphasizes achieving shape diversity, particularly with 3D fragments, to access unique and underrepresented areas of chemical space. rsc.org

Q & A

Basic: What are the standard protocols for synthesizing and characterizing N-Methyltacrine in academic research?

Methodological Answer:

Synthesis of this compound typically involves reductive amination or alkylation of tacrine derivatives. Key steps include:

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

- Characterization : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) for structural confirmation, High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation .

- Reproducibility : Document reaction conditions (temperature, solvent ratios, catalyst loadings) meticulously to align with guidelines for experimental reproducibility .

Data Consideration : Include NMR chemical shifts, retention times (HPLC), and MS spectra in supplementary materials, formatted as per journal requirements (e.g., Beilstein Journal guidelines) .

Advanced: How can researchers resolve contradictions in reported toxicological data for this compound across studies?

Methodological Answer:

Contradictions often arise from variability in experimental models (e.g., cell lines vs. animal studies) or dosage regimes. Strategies include:

- Systematic Evidence Mapping (SEM) : Use structured queries to aggregate data across databases (e.g., PubMed, ToxNet) using terms like "this compound AND (toxicity OR pharmacokinetics)" .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile differences in LD₅₀ values or metabolic pathways, ensuring inclusion criteria account for species-specific responses .

- Mechanistic Validation : Conduct comparative in vitro/in vivo studies to isolate confounding factors (e.g., cytochrome P450 interactions) .

Example : If Study A reports hepatotoxicity at 50 mg/kg (mice) and Study B shows no effect at 100 mg/kg (rats), analyze interspecies metabolic differences via liver microsome assays .

Basic: What analytical techniques are most effective for quantifying this compound in biological samples?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimal for low-concentration detection (LOD: 0.1 ng/mL) in plasma or tissue homogenates. Validate with internal standards (e.g., deuterated analogs) .

- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) to minimize matrix effects .

- Quality Control : Include triplicate runs and calibration curves (1–1000 ng/mL) to ensure precision (RSD <15%) .

Data Presentation : Report recovery rates, matrix effects, and intra-/inter-day variability in tabular format .

Advanced: What experimental designs are optimal for studying the metabolic pathways of this compound in vivo?

Methodological Answer:

- Radiolabeled Tracers : Use ¹⁴C-labeled this compound to track metabolite distribution in rodents via autoradiography or scintillation counting .

- Cross-Species Pharmacokinetics : Compare clearance rates in mice, rats, and non-human primates to identify species-specific metabolism .

- Multi-Omics Integration : Pair metabolomics (LC-MS) with transcriptomics (RNA-seq) to map enzyme induction (e.g., CYP3A4) .

Ethical Compliance : Adhere to NIH guidelines for animal studies, including sample size justification and humane endpoints .

Basic: How should researchers formulate focused research questions when investigating this compound's pharmacological effects?

Methodological Answer:

- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. Example: "Does this compound inhibit acetylcholinesterase more selectively than tacrine in Alzheimer’s models?" .

- Variable Isolation : Limit variables (e.g., dose, exposure time) to avoid overcomplication. Use PICO framework: Population (e.g., neuronal cells), Intervention (this compound concentration), Comparison (tacrine), Outcome (IC₅₀) .

Literature Review : Prioritize peer-reviewed studies over preprint data to minimize bias .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., GraphPad Prism) to estimate EC₅₀/IC₅₀ values. Report 95% confidence intervals .

- Benchmark Dose (BMD) Modeling : Use EPA’s BMDS software for low-dose extrapolation in chronic toxicity studies .

- Sensitivity Analysis : Test robustness of conclusions against outliers or missing data (e.g., Monte Carlo simulations) .

Reproducibility : Share raw data and code (e.g., R/Python scripts) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.